Sodium butoxide

Descripción

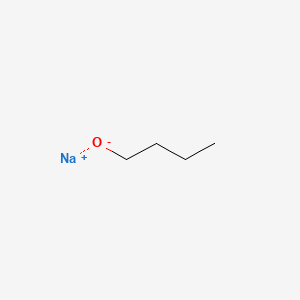

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;butan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXYWTXQFUUWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027464 | |

| Record name | Sodium n-butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available in n-butanol solution (About 20% sodium n-butoxide and 80% n-butanol): Colorless to slightly yellow liquid; Turns yellow on exposure to air; [MSDSonline] | |

| Record name | Sodium n-butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2372-45-4 | |

| Record name | Sodium n-butylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium n-butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium butanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68GF4Z3PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM N-BUTYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Preparation Principles of Sodium Butoxide Isomers

Direct Synthesis from Sodium Metal and Butanol Isomers

The traditional and most direct route to sodium butoxide involves the reaction of sodium metal with the corresponding butanol isomer (n-butanol, sec-butanol, isobutanol, or tert-butanol). benchchem.com This exothermic reaction releases hydrogen gas and is a well-established industrial method. benchchem.com

The efficiency and yield of the direct synthesis are highly dependent on the optimization of reaction parameters. Key factors include temperature, stirring speed, and the choice of solvent. For the synthesis of sodium tert-butoxide, the reaction is often carried out in a solvent like xylene. chemicalbook.com The process involves heating the mixture to melt the sodium metal, followed by the gradual addition of tert-butanol (B103910). benchchem.comchemicalbook.com Stirring speed is critical to ensure proper mixing and prevent the agglomeration of sodium. chemicalbook.com The reaction temperature is typically maintained at reflux to drive the reaction to completion. benchchem.comchemicalbook.com

A study on the synthesis of various aroma esters through direct esterification highlighted the importance of optimizing parameters like temperature and reaction time to significantly increase conversion yields. rsc.org While not a direct synthesis of this compound, this illustrates the universal importance of parameter optimization in related chemical transformations.

The formation of sodium alkoxides from the reaction of sodium metal with alcohol is a well-understood process. ias.ac.in The reaction proceeds through the deprotonation of the alcohol's hydroxyl group by the sodium metal, resulting in the formation of the sodium alkoxide and hydrogen gas. ias.ac.inmasterorganicchemistry.com The high reactivity of sodium with alcohols necessitates careful control of the reaction conditions to manage the exothermic nature of the reaction and the safe release of hydrogen. benchchem.comias.ac.in

Recent research has provided deeper insights into the role of alkali metal alkoxides in various reactions. For instance, studies on the formation of metal nanoparticles in alkaline media suggest that the alkoxide ion is the key reducing species. uva.nl This fundamental understanding of alkoxide behavior can inform the optimization of their synthesis. The mechanism involves the deprotonation of the alcohol by the alkali metal, a key step in forming the alkoxide. acs.org

Achieving high purity is a critical aspect of this compound synthesis. The primary contaminants are often unreacted starting materials or byproducts from side reactions. High-purity this compound is essential for its use in applications like pharmaceuticals and organic synthesis. gunjalindustries.co.in

Strategies to enhance purity include:

Use of Anhydrous Conditions: this compound is highly sensitive to moisture, which can lead to the formation of sodium hydroxide (B78521) and the corresponding butanol. ias.ac.in Therefore, carrying out the synthesis under anhydrous conditions and using an inert atmosphere (e.g., nitrogen or argon) is crucial. benchchem.comias.ac.in

Purification Techniques: After the reaction, excess alcohol and solvent are typically removed by distillation, often under vacuum, to isolate the solid this compound. benchchem.comchemicalbook.com

Stability: The stability of this compound is critical for its storage and handling. It is a hygroscopic solid that should be stored in a tightly sealed container under an inert atmosphere to prevent degradation. chemicalbook.comresearchgate.net Research on organic electrode materials has highlighted the stability of sodium tert-butoxide in aprotic electrolytes, suggesting its inherent stability under specific conditions. researchgate.net

Alternative Synthetic Pathways (e.g., Sodium Hydride Route)

Alternative methods for synthesizing this compound have been developed to address some of the safety concerns and limitations of the direct sodium metal route.

One prominent alternative is the use of sodium hydride (NaH). benchchem.comwikipedia.org Sodium hydride reacts with the alcohol to form the corresponding sodium alkoxide and hydrogen gas. masterorganicchemistry.comresearchgate.net This method is often preferred in laboratory settings as sodium hydride can be easier to handle than sodium metal. masterorganicchemistry.com The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comresearchgate.net

Another industrially significant alternative involves the use of sodamide (NaNH2) in an inert hydrocarbon solvent like toluene (B28343) or heptane (B126788). benchchem.combenchchem.com This method is considered safer as it produces ammonia (B1221849) gas instead of highly flammable hydrogen gas. benchchem.com The reaction is carried out by heating a mixture of sodamide and the alcohol, followed by purification to yield high-purity this compound. benchchem.combenchchem.com

A comparison of the different synthetic methods reveals trade-offs in terms of safety, yield, purity, and scalability.

| Method | Reactants | Byproduct | Advantages | Disadvantages |

| Direct Synthesis | Sodium metal, Butanol isomer | Hydrogen gas (H₂) | Well-established, high yield possible. benchchem.com | Hazardous (flammable H₂ gas, reactive sodium). benchchem.com |

| Sodium Hydride Route | Sodium hydride, Butanol isomer | Hydrogen gas (H₂) | Easier to handle NaH than Na metal in labs. masterorganicchemistry.com | Still produces flammable H₂ gas. |

| Sodamide Route | Sodamide, Butanol isomer | Ammonia gas (NH₃) | Safer (no H₂ gas), high purity and yield. benchchem.combenchchem.com | Requires handling of sodamide and ammonia. |

The sodamide method, in particular, is often favored for industrial production due to its improved safety profile and high product quality. benchchem.combenchchem.com A patented process using sodamide in toluene or heptane reports yields of up to 99% and purity greater than 99%. benchchem.com

The scalability of any synthetic method is a crucial factor for industrial production. The direct synthesis with sodium metal and the sodamide route have both been successfully scaled for large-scale production. benchchem.comchemicalbook.com

Key considerations for process development and scalability include:

Heat Management: The exothermic nature of the reactions requires efficient heat dissipation to control the temperature and prevent runaway reactions. benchchem.com

Material Handling: Safe handling procedures for reactive materials like sodium metal, sodium hydride, and sodamide are paramount. benchchem.commasterorganicchemistry.com

Process Control: Automation and careful monitoring of reaction parameters are essential for consistent product quality and safety on a large scale. chemicalbook.com

Workup and Purification: Efficient and scalable methods for product isolation and purification, such as distillation and filtration, are necessary. chemicalbook.com

Research into scalable syntheses of various chemical compounds often highlights the need for process optimization to improve yield, reduce waste, and ensure safety. researchgate.net For example, the development of a scalable synthesis for a pharmaceutical intermediate involved replacing sodium hydride with sodium tert-butoxide for safety and consistency. acs.org This underscores the ongoing efforts to develop safer and more efficient large-scale chemical processes.

Influence of Solvent Systems and Reaction Media on this compound Synthesis

Inert hydrocarbon solvents are frequently employed in the industrial production of sodium tert-butoxide. Aromatic hydrocarbons like toluene and xylene, as well as aliphatic hydrocarbons such as heptane, are common choices. benchchem.comgoogle.com These solvents are advantageous because they are chemically inert under the reaction conditions and have boiling points that allow for effective temperature control. benchchem.com For instance, in the traditional method involving the direct reaction of metallic sodium with tert-butanol, xylene is often used as the solvent. benchchem.com The reaction mixture is heated to reflux at approximately 132°C to ensure the reaction proceeds to completion. benchchem.com

An alternative and often safer method involves reacting sodamide with tert-butanol. google.comguidechem.com In this process, solvents like toluene or heptane are preferred. guidechem.comscispace.com Research has shown that using toluene or heptane as the reaction medium can significantly improve the reaction speed and lead to very high product yields, often exceeding 99%. google.comscispace.com The good solubility of sodamide and tert-butanol in these media facilitates a faster reaction. google.com This method also offers a safety advantage by producing ammonia gas, which can be readily absorbed, instead of the highly flammable hydrogen gas generated in reactions with sodium metal. google.combenchchem.com The reaction is typically conducted at temperatures between 70°C and 110°C. google.comscispace.com

The polarity of the solvent plays a crucial role. Alkali metal alkoxides, being ionic in nature, generally exhibit low solubility in their parent alcohols but are somewhat more soluble in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). google.com While sodium butan-1-olate is highly soluble in polar solvents like water, its solubility in non-polar organic solvents is negligible. solubilityofthings.com However, for synthesis, non-polar hydrocarbon solvents are effective for creating a slurry or suspension that can be managed effectively on an industrial scale. benchchem.com In some applications, sodium tert-butoxide is used as a solution in a polar aprotic solvent like DMF, where it can form a homogeneous mixture, which is beneficial for consistency in subsequent reactions. acs.org The use of dimethyl sulfoxide (DMSO) as a solvent has been shown to dramatically increase reaction rates and yields in related Williamson ether syntheses by replacing the parent alcohol as the solvent medium. cdnsciencepub.com However, it has also been noted that some alkoxides have limited solubility in DMSO, which may necessitate higher reaction temperatures. cdnsciencepub.com

In some traditional preparations, the parent alcohol itself, such as tert-butyl alcohol, can function as both the reactant and the reaction medium. benchchem.comchemicalbook.com While this simplifies the number of components, it can be inefficient due to the low solubility of the resulting sodium alkoxide product in the alcohol, which can slow down the reaction or make product isolation more complex. google.com The choice of solvent is therefore a balance between reactant solubility, reaction rate, heat management, safety, and the ease of product recovery. benchchem.comgoogle.com

Data on Solvent Systems in Sodium tert-Butoxide Synthesis

The following table summarizes research findings on the use of different hydrocarbon solvent systems in the preparation of sodium tert-butoxide.

| Synthetic Method | Solvent | Key Reactants | Reaction Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Direct Reaction with Sodium Metal | Xylene | Sodium, tert-Butanol | 97°C to 132°C (Reflux) | Not explicitly stated, but established for industrial use. | benchchem.com |

| Sodamide Method | Toluene or Heptane | Sodamide, tert-Butanol | 70°C - 110°C | Up to 99% or more | google.comscispace.com |

| Sodamide Method (Detailed) | Toluene or Heptane | Sodamide, tert-Butanol | 100°C - 110°C (for 1-2 hours) | 97.0% - 98.6% | google.comguidechem.com |

General Influence of Solvent Class on Synthesis

The table below provides a qualitative overview of how different classes of solvents affect the synthesis of this compound.

| Solvent Class | Examples | General Influence and Properties | Reference |

|---|---|---|---|

| Inert Hydrocarbons (Aromatic/Aliphatic) | Toluene, Xylene, Heptane | Excellent for temperature control and industrial-scale reactions. Promotes high yields and improved reaction speed. Provides a safer reaction medium for the sodamide method. | benchchem.comgoogle.comscispace.com |

| Polar Aprotic Solvents | DMF, THF, DMSO | Generally increases the solubility of ionic alkoxides. Can lead to homogeneous reaction mixtures, which is beneficial for reaction control. May significantly accelerate reaction rates. | google.comacs.orgcdnsciencepub.com |

| Parent Alcohols | tert-Butanol, Butan-1-ol | Serves as both reactant and solvent, simplifying the reaction mixture. However, the low solubility of the resulting alkoxide product in the alcohol can limit reaction efficiency. | benchchem.comgoogle.comchemicalbook.com |

Fundamental Reactivity and Mechanistic Investigations of Sodium Butoxide

Deprotonation Reactions Catalyzed or Mediated by Sodium Butoxide

As a strong base, this compound is frequently employed to deprotonate a wide range of organic compounds, generating reactive anionic intermediates.

One of the most significant applications of this compound is in the formation of carbon-based anions, particularly enolates from carbonyl compounds. chemistry.coachlibretexts.org Aldehydes and ketones possess acidic protons on the α-carbon (the carbon adjacent to the carbonyl group). chemistry.coach Treatment with a strong base like this compound can remove one of these α-protons to form a resonance-stabilized enolate anion. chemistry.coachlibretexts.org

The pKa of the α-protons of a typical ketone is in the range of 19-21, while for an aldehyde, it is around 16-18. chemistry.coach Sodium tert-butoxide is a suitable base for deprotonating ketones to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. chemistry.coachsrmist.edu.in For instance, in an aldol condensation, the enolate acts as a nucleophile, attacking the carbonyl carbon of another molecule to form a β-hydroxy carbonyl compound. srmist.edu.in

The regioselectivity of deprotonation becomes important when a ketone has two different α-carbons with protons. The use of a sterically hindered base like sodium tert-butoxide can lead to the preferential formation of the kinetic enolate, which is the enolate formed by removing the more accessible, less sterically hindered proton. masterorganicchemistry.comsaskoer.ca This contrasts with less hindered bases, which may favor the formation of the more thermodynamically stable, more substituted enolate.

This compound can also be involved in stereoselective deprotonation reactions. The stereochemistry of the resulting enolate (E or Z) can be influenced by the base, solvent, and substrate. Furthermore, in elimination reactions, the use of a bulky base like sodium tert-butoxide can influence the stereochemical outcome of the resulting alkene. saskoer.ca For example, in E2 eliminations, the base's size can affect the transition state, leading to the formation of the less substituted (Hofmann) alkene. masterorganicchemistry.comsaskoer.ca There are also instances where sodium tert-butoxide is used in combination with other reagents to achieve highly regioselective deprotonations of aromatic compounds. researchgate.net

Mechanistic Studies of Elimination Reactions

This compound, a strong, sterically hindered base, is a key reagent in promoting elimination reactions, which are fundamental processes in organic synthesis for the formation of alkenes. The specific mechanistic pathway, primarily E2 (bimolecular elimination) or E1cB (unimolecular elimination via conjugate base), is highly dependent on the substrate structure, leaving group, and reaction conditions.

Investigation of E1cB and E2 Mechanisms

The distinction between the E2 and E1cB mechanisms is a central theme in the study of elimination reactions mediated by this compound. The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the beta-carbon at the same time as the leaving group departs from the alpha-carbon. numberanalytics.comlibretexts.org This pathway has a specific stereochemical requirement for the beta-hydrogen and the leaving group to be in an anti-periplanar arrangement. jove.comnumberanalytics.com Several factors favor the E2 mechanism, including the use of a strong base, which this compound exemplifies. numberanalytics.com

The E1cB mechanism , in contrast, is a two-step process that begins with the formation of a carbanion intermediate (the conjugate base of the substrate). numberanalytics.com This is followed by the departure of the leaving group in a subsequent, often rate-determining, step. numberanalytics.com This pathway is more likely when the beta-protons are particularly acidic, and the leaving group is poor. The dehydration of aldol addition products can proceed through an E1cB mechanism when a strong base like potassium t-butoxide is used. wikipedia.orgsrmist.edu.inquora.com

The borderline between these two mechanisms can be subtle. researchgate.net For certain substrates, the reaction may proceed through a continuum of transition states with characteristics of both E2 and E1cB pathways. researchgate.net The choice of cation (e.g., Li+, Na+, K+) associated with the butoxide can also influence the reaction rate and mechanism. For instance, in the elimination reaction of 3-hexyl tosylate, the rate of reaction with tert-butoxide in tert-butyl alcohol is dependent on the cation, following the order K+ > Na+ >> Li+. researchgate.net

The regioselectivity of butoxide-mediated eliminations often follows Zaitsev's rule , leading to the more substituted (and generally more stable) alkene. masterorganicchemistry.com However, the steric bulk of the tert-butoxide base can lead to the formation of the Hofmann product , the less substituted alkene, by preferentially abstracting the most sterically accessible proton. numberanalytics.commasterorganicchemistry.com

Table 1: Factors Influencing E2 vs. E1cB Mechanisms in Butoxide-Mediated Eliminations

| Factor | Favors E2 Mechanism | Favors E1cB Mechanism |

| Base Strength | Strong Base (e.g., this compound) | Strong Base |

| Leaving Group | Good Leaving Group | Poor Leaving Group |

| Substrate | Primary and Secondary Halides | Substrates with Acidic β-Hydrogens |

| Solvent | Aprotic Solvents | Polar Aprotic Solvents |

| Intermediate | Single Transition State | Carbanion Intermediate |

Stereochemical Outcomes and Control in Butoxide-Mediated Eliminations

The stereochemistry of E2 reactions is a critical aspect, with the requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group dictating the geometry of the resulting alkene. jove.comchemistrysteps.com This geometric constraint arises from the need for optimal orbital overlap between the C-H bond being broken and the C-X (leaving group) antibonding orbital to form the new pi bond. jove.com

When a substrate has two different beta-hydrogens, the elimination can be stereoselective , favoring the formation of the more stable E-alkene. jove.comchemistrysteps.com However, if there is only one beta-hydrogen, the reaction becomes stereospecific , meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. chemistrysteps.com

The stereochemical outcome can also be influenced by the presence of ion-pairing. For example, in the elimination of 3-hexyl tosylate, the use of sodium tert-butoxide in tert-butyl alcohol with increasing amounts of dimethyl sulfoxide (B87167) (DMSO) showed a decrease in the percentage of syn-elimination, suggesting that ion-paired base favors syn-elimination. researchgate.net

Table 2: Stereochemical Outcomes in Butoxide-Mediated Eliminations

| Substrate Feature | Outcome | Predominant Product (if applicable) |

| Two different β-hydrogens | Stereoselective | E-alkene (more stable) |

| One β-hydrogen | Stereospecific | Product stereochemistry depends on reactant stereochemistry |

Condensation Reaction Mechanisms

This compound is a widely used strong, non-nucleophilic base in various condensation reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. atamanchemicals.comcymitquimica.comlookchem.com

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

In the context of Aldol-type condensations , this compound can be employed to generate an enolate ion from a carbonyl compound containing an alpha-hydrogen. prutor.ai This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule to form a β-hydroxy aldehyde or ketone (the aldol addition product). srmist.edu.inprutor.ai The initial aldol addition is often followed by a dehydration step, facilitated by the basic conditions, to yield an α,β-unsaturated carbonyl compound. wikipedia.orgsrmist.edu.inlibretexts.org The dehydration of the aldol product can proceed via an E1cB mechanism in the presence of a strong base like this compound. wikipedia.org

The general mechanism involves:

Enolate Formation: this compound abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. prutor.ai

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. prutor.ai

Protonation: The resulting alkoxide intermediate is protonated to give the β-hydroxy carbonyl compound.

Dehydration (Elimination): Under basic conditions, a proton is removed from the α-carbon to form an enolate, which then eliminates the hydroxide (B78521) ion to form the α,β-unsaturated product.

This compound is also instrumental in other carbon-carbon bond-forming reactions, such as the Claisen-Schmidt condensation , a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen. srmist.edu.in

Applications in Heterocyclic Compound Synthesis

This compound plays a significant role as a catalyst and base in the synthesis of various heterocyclic compounds. For instance, it has been used in the Madelung synthesis of indoles , which involves the base-catalyzed cyclization of N-acyl-o-toluidines. bhu.ac.in While traditionally requiring harsh conditions, modern variations utilize strong bases like this compound. bhu.ac.in

Furthermore, sodium tert-butoxide has been shown to catalyze the aerobic oxidative cyclocondensation of o-substituted anilines with alcohols to produce benzazoles, such as benzothiazoles, benzimidazoles, and benzoxazoles. thieme-connect.com The proposed mechanism involves the base-catalyzed aerobic oxidation of the alcohol to an aldehyde, followed by imine formation, cyclization, and subsequent aerial oxidation to yield the heterocyclic product. thieme-connect.com Interestingly, while catalytic amounts of this compound are effective for benzothiazoles and benzimidazoles, the synthesis of benzoxazoles requires a higher, stoichiometric amount of the base. thieme-connect.com

In some cases, the choice of the alkali metal cation in the alkoxide is crucial. For example, in the C-H bond silylation of aromatic heterocycles, potassium tert-butoxide is an effective catalyst, while sodium tert-butoxide is not. acs.org This difference is attributed to the ability of the potassium cation to stabilize crucial intermediates through cation-π interactions. acs.org

Rearrangement Reactions and Isomerization Processes

This compound is an effective catalyst and reagent in various rearrangement and isomerization reactions. atamanchemicals.comcymitquimica.comlookchem.com It functions as a strong base to facilitate these transformations, often by deprotonation to generate a reactive intermediate that can then undergo structural reorganization. atamanchemicals.comcymitquimica.comlookchem.com

This compound acts as a catalyst in polymerization and isomerization reactions. atamanchemicals.comcymitquimica.comlookchem.comthermofisher.kr For example, it is used in alkyne isomerization, where it promotes the migration of a triple bond along a carbon chain. cdnsciencepub.com In combination with other reagents, such as lithium amides, this compound can enhance the efficiency of these isomerizations. cdnsciencepub.com The effectiveness of the alkoxide in the sodium series for this purpose was found to be superior for methoxide (B1231860) compared to ethoxide and isopropoxide. cdnsciencepub.com

Ring-Opening Reactions and Their Mechanistic Details

This compound, a strong, sterically hindered base, is a versatile reagent in organic synthesis, notably in facilitating ring-opening reactions of strained cyclic compounds such as epoxides, aziridines, and cyclobutanones. The mechanism of these reactions is highly dependent on the substrate and reaction conditions, but typically proceeds via a nucleophilic attack driven by the basicity of the butoxide anion.

In the case of epoxides and aziridines, the ring-opening is generally governed by an S\textsubscript{N}2-type mechanism. libretexts.orgresearchgate.net Due to the significant ring strain, these three-membered rings are susceptible to nucleophilic attack even though alkoxides are generally poor leaving groups. libretexts.org When an asymmetric epoxide undergoes alcoholysis under basic conditions, such as with this compound in butanol, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. libretexts.org This regioselectivity is a hallmark of the S\textsubscript{N}2 pathway. The reaction initiates with the attack of the butoxide ion on an epoxide carbon, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated to yield the final 1,2-difunctionalized product. libretexts.orgresearchgate.net For example, sodium tert-butoxide has been used to optimize the conversion of chlorohydrins to epoxides, which are then opened in a subsequent step. mdpi.com

The table below summarizes the regioselectivity of this compound-mediated ring-opening reactions for epoxides.

| Substrate | Reagent | Product Type | Regioselectivity | Mechanism |

| Asymmetric Epoxide | This compound | 1,2-Diol ether | Attack at the less substituted carbon | S\textsubscript{N}2 |

| Terminal Epoxide | This compound | Primary alcohol derivative | High | S\textsubscript{N}2 |

| Internal Epoxide | This compound | Secondary alcohol derivative | Dependent on substitution | S\textsubscript{N}2 |

This compound is also employed in the ring-opening of more complex systems like bicyclic cyclobutanones. The reaction's feasibility is influenced by the ring strain and the presence of substituents that can stabilize a developing negative charge. beilstein-journals.org In certain bicyclic 2-vinylcyclobutanones, sodium tert-butoxide can achieve selective cleavage of the four-membered ring to produce vicinally disubstituted cyclopentene (B43876) or cyclohexene (B86901) carboxylic acid esters. beilstein-journals.org The proposed mechanism involves the nucleophilic attack of the butoxide on the carbonyl carbon, followed by a retro-aldol-type fragmentation, driven by the release of ring strain.

Furthermore, sodium alkoxides, including this compound, are utilized in the synthesis of initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA). rsc.orgdiva-portal.org Tetranuclear sodium complexes for ROP can be prepared by reacting the appropriate ligand with sodium tert-butoxide. rsc.org The polymerization itself typically proceeds through a coordination-insertion mechanism. diva-portal.orgresearchgate.netacs.org In this pathway, the cyclic ester monomer coordinates to the metal center of the initiator, followed by the nucleophilic attack of the alkoxide group (from the initiator or the propagating polymer chain) on the carbonyl carbon of the monomer. This results in the insertion of the monomer into the metal-alkoxide bond, propagating the polymer chain. diva-portal.orgacs.org

Single Electron Transfer (SET) Processes Involving this compound

Beyond its role as a strong base, this compound (and other alkali metal tert-butoxides) has been implicated in reactions proceeding through Single Electron Transfer (SET) mechanisms. benchchem.combenchchem.comacs.org This reactivity is particularly relevant in transition metal-free coupling reactions. benchchem.comresearchgate.net The involvement of SET pathways has been a subject of considerable mechanistic investigation and debate, centering on whether the butoxide anion itself is the direct source of the electron. acs.orgmdpi.com

The direct electron transfer hypothesis posits that the tert-butoxide anion, [C(CH₃)₃O]⁻, can act as a single electron donor to a suitable substrate, generating a tert-butoxyl radical and the radical anion of the substrate. acs.orgprinceton.edu This pathway has been proposed to explain certain transition metal-free coupling reactions and functionalizations. For instance, in reactions of nitrostilbenes, sodium tert-butoxide promotes the formation of N-hydroxyindoles, a transformation suggested to occur via a radical recombination mechanism initiated by SET. benchchem.combenchchem.com

Recent studies combining electron paramagnetic resonance (EPR) spectroscopy and computational calculations have explored the direct SET from various anionic organic bases to nitrobenzene. acs.org For alkali metal tert-butoxides (XO\textsuperscript{t}Bu, where X = Li, Na, K), the direct SET process to form the nitrobenzenide radical ion-pair was found to be slightly endothermic. However, it is considered thermally accessible due to subsequent, energetically favorable transformations of the resulting oxidized base. acs.org Despite these findings, convincing, direct experimental evidence for electron transfer from an unassociated butoxide anion remains a topic of scientific discussion, with many reports providing indirect evidence or proposing alternative pathways. acs.org

A more widely supported view in many contexts is that this compound facilitates SET through an indirect mechanism. acs.orgucl.ac.uk In these pathways, the butoxide does not donate an electron directly but instead reacts with a solvent molecule or an additive to generate a new species that is a more potent electron donor. acs.orgmdpi.com This is particularly prevalent in transition-metal-free coupling reactions of haloarenes. acs.orgresearchgate.net

Common additives that participate in these indirect pathways include 1,10-phenanthroline (B135089) and solvents like dimethylformamide (DMF). acs.orgucl.ac.uk

Role of Additives: In the presence of 1,10-phenanthroline, it is proposed that the tert-butoxide anion transfers an electron to the phenanthroline, generating a phenanthroline radical anion. acs.org This radical anion is a powerful reducing agent that then transfers an electron to the substrate (e.g., an aryl halide), initiating the radical chain reaction. acs.org EPR spectroscopy has been used to identify the formation of such phenanthroline-type radical anions. acs.org

Role of Solvents: When DMF is used, the butoxide can deprotonate the DMF to form a carbamoyl (B1232498) anion. acs.org Computational studies suggest that this carbamoyl anion can then undergo SET to an aryl halide, generating an aryl radical and a carbamoyl radical, thereby initiating the coupling process. acs.org

These SET processes, whether direct or indirect, result in the formation of radical intermediates, which are central to the subsequent reaction steps. rsc.orgnih.gov For example, in the coupling of aryl halides with arenes, the SET event produces an aryl radical. acs.org This highly reactive intermediate can then add to an arene molecule (often the solvent) to form a new radical intermediate, which propagates a chain reaction leading to the final biaryl product. acs.org The detection of radical intermediates, often through trapping experiments or EPR spectroscopy, provides strong evidence for the operation of SET mechanisms. benchchem.comresearchgate.net

The table below summarizes findings from mechanistic studies on SET processes involving tert-butoxides.

| Reaction Type | Substrate | Base/Additive | Proposed Electron Donor | Evidence/Method | Ref. |

| C-N Coupling | ortho-Nitrostilbene | NaO\textsuperscript{t}Bu | NaO\textsuperscript{t}Bu (direct SET) | Product analysis (N-Hydroxyindole) | benchchem.com |

| C-C Coupling | Aryl Halide | KO\textsuperscript{t}Bu / Phenanthroline | Phenanthroline Radical Anion | EPR Spectroscopy | acs.org |

| C-C Coupling | Aryl Halide | KO\textsuperscript{t}Bu / DMF | Carbamoyl Anion (from DMF) | Computational Studies | acs.org |

| Radical Generation | Nitrobenzene | NaO\textsuperscript{t}Bu | NaO\textsuperscript{t}Bu (direct SET) | EPR Spectroscopy, ab initio calculations | acs.org |

These studies highlight that this compound is not merely a simple base but can play a crucial role in initiating complex radical reactions through either direct or, more commonly, indirect single electron transfer pathways.

Catalytic Applications of Sodium Butoxide in Advanced Organic Transformations

Organocatalysis and Metal-Free Catalysis

In the realm of organocatalysis, sodium tert-butoxide has been instrumental in promoting reactions that proceed without the need for transition metals. This approach offers advantages in terms of cost, toxicity, and ease of product purification.

Sodium tert-Butoxide in Cross-Coupling and Amination Reactions (e.g., Buchwald-Hartwig)

Sodium tert-butoxide is a widely used base in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. chemeurope.comwikipedia.org This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. chemeurope.com The role of sodium tert-butoxide is to deprotonate the amine, generating the corresponding amide anion, which then participates in the catalytic cycle. chemeurope.com The choice of base is crucial for the success of these reactions, and sodium tert-butoxide is often favored for its efficacy in promoting high yields.

A typical Buchwald-Hartwig amination procedure involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base like sodium tert-butoxide. For example, the reaction of 4-chlorotoluene (B122035) with morpholine (B109124) can be effectively carried out using a catalyst system composed of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), a specific phosphine ligand like XPhos, and sodium tert-butoxide in toluene (B28343) at reflux. tcichemicals.comtcichemicals.com

Regioselective Hydrosilylation of Unsaturated Hydrocarbons

Recent research has demonstrated the capacity of sodium tert-butoxide to act as a catalyst in its own right for the regioselective hydrosilylation of unsaturated hydrocarbons, completely obviating the need for transition metals. rsc.orgbohrium.comrsc.org This metal-free approach provides a more sustainable and cost-effective alternative to traditional hydrosilylation methods.

In these reactions, sodium tert-butoxide catalyzes the addition of a silane (B1218182), such as diphenylsilane (B1312307) (Ph₂SiH₂), across a double or triple bond. rsc.orgrsc.org For vinyl arenes and aliphatic alkenes, this method leads to the regioselective Markovnikov hydrosilylation product in high yields. rsc.orgrsc.org The reaction with allenes also proceeds with high regioselectivity to furnish (E)-allylsilane products. rsc.org Mechanistic studies suggest the formation of a pentacoordinate silicon "ate" intermediate, with evidence pointing towards a radical-mediated catalytic process. rsc.orgbohrium.com

| Substrate | Silane | Product | Yield (%) |

| Vinyl Arene | Ph₂SiH₂ | Markovnikov Hydrosilylation Product | High |

| Aliphatic Alkene | Ph₂SiH₂ | Markovnikov Hydrosilylation Product | High |

| Allene | Ph₂SiH₂ | (E)-allylsilane | High |

Functionalization of Esters via Chelation-Assisted Pathways

Sodium tert-butoxide has been shown to facilitate the functionalization of esters through a 1,3-chelation mechanism. rsc.orgresearchgate.net This approach allows for unusual nucleophilic behavior of the t-butoxide anion, leading to effective transesterification and other transformations. rsc.orgresearchgate.net Mechanistic investigations using NMR and real-time IR spectroscopy have confirmed that both 1,3-chelation and the formation of a tetrahedral intermediate are key to this reactivity. rsc.orgresearchgate.net

This methodology has been successfully applied to the direct synthesis of valuable chiral α-amino acid t-butyl esters with near-complete retention of optical purity. rsc.orgresearchgate.net It also enables the non-hydrolytic de-esterification of esters and the selective bond cleavage of 3-benzoyloxazolidin-2-ones. rsc.org

Activation of Earth-Abundant Metal Catalysts

A significant advancement in sustainable chemistry is the use of earth-abundant metals as catalysts. Sodium tert-butoxide plays a crucial role in this area by acting as a general and effective activator for a range of first-row transition metal pre-catalysts. nih.goved.ac.ukresearchgate.net This activation method allows for the use of robust and air-stable reagents and pre-catalysts, making these catalytic systems more practical and accessible. nih.goved.ac.uked.ac.uk

The activation process often involves the reaction of sodium tert-butoxide with a silane or hydroborating agent to form a reactive "ate" species, which then reduces the metal pre-catalyst to its active, low-oxidation state. ed.ac.ukacs.org This in-situ generation of the active catalyst avoids the need for sensitive and difficult-to-handle organometallic reagents. nih.goved.ac.ukacs.org

Facilitating Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration, Hydrogenation)

The sodium tert-butoxide activation method has been successfully applied to a variety of hydrofunctionalization reactions using catalysts based on iron, cobalt, nickel, and manganese. nih.goved.ac.ukresearchgate.net

Hydrosilylation: Iron and manganese catalysts, activated by sodium tert-butoxide, have been shown to effectively catalyze the hydrosilylation of alkenes and alkynes. nih.govresearchgate.neted.ac.uk For instance, an (imino)pyridine iron(II) dichloride pre-catalyst can be activated with NaOtBu for the 1,4-hydrosilylation of myrcene. scispace.com This represents a significant step towards replacing precious metal catalysts, like platinum, which are predominantly used in industrial hydrosilylation processes. scispace.com

Hydroboration: Cobalt and iron pre-catalysts, in the presence of sodium tert-butoxide, exhibit high activity and selectivity in the hydroboration of alkenes. nih.govscispace.com This method has been shown to be compatible with various ligand scaffolds and can achieve excellent enantioselectivity when chiral ligands are employed. scispace.com

Hydrogenation: The activation of earth-abundant metal pre-catalysts with sodium tert-butoxide also extends to hydrogenation reactions, providing a sustainable alternative to precious metal-based hydrogenation catalysts. nih.goved.ac.uk

| Reaction | Metal Catalyst | Activator | Substrate |

| Hydrosilylation | Iron, Manganese | NaOtBu | Alkenes, Alkynes |

| Hydroboration | Cobalt, Iron | NaOtBu | Alkenes |

| Hydrogenation | Iron, Cobalt | NaOtBu | Alkenes |

Enhancement of [2π+2π] Alkene Cycloadditions

Beyond hydrofunctionalization, the sodium tert-butoxide activation strategy has been extended to other important transformations, such as [2π+2π] alkene cycloadditions. nih.goved.ac.uk This reaction, which is valuable for the construction of four-membered rings, can be catalyzed by earth-abundant metals activated by NaOtBu. nih.govscispace.com This approach enables the in-situ formation of the active catalyst from stable pre-catalysts, thereby simplifying the experimental procedure and broadening the applicability of these reactions. nih.govscispace.com

Mechanism of Activation and Catalyst Turnover

Sodium butoxide primarily functions as a potent base, activating substrates or other catalytic species through deprotonation. In many transformations, its role is to generate a more reactive anionic intermediate from a less reactive precursor. For instance, in the condensation of furfural (B47365) with nitromethane (B149229), sodium tert-butoxide acts as a catalyst by deprotonating nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of furfural, leading to the product, 2-(2-nitrovinyl) furan (B31954), after dehydration. This process is significantly faster than when using other bases like sodium hydroxide (B78521). researchgate.net

In other contexts, this compound can act as an activator for metal catalysts. It is used to generate more reactive, low-valent metal species from stable, high-valent pre-catalysts, which then participate in the main catalytic cycle. This activation method is effective for a range of earth-abundant metals like iron and cobalt.

Beyond its basicity, sodium tert-butoxide can also engage in single-electron transfer (SET) pathways. This mode of reactivity leads to the formation of radical intermediates, expanding its synthetic utility beyond typical acid-base chemistry. The specific mechanistic pathway—whether a proton abstraction, coordination, or an SET process—is highly dependent on the substrates and reaction conditions.

While the mechanistic roles of this compound are well-documented, quantitative metrics of its catalytic efficiency, such as the Turnover Number (TON) and Turnover Frequency (TOF), are not extensively reported in the literature. TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover rate per unit of time. For many applications where this compound is used in stoichiometric or supra-stoichiometric amounts as a mediator rather than a true catalyst, these metrics are not applicable. In reactions where it is used in catalytic amounts, the focus of research has predominantly been on reaction development and mechanistic elucidation rather than determining catalyst longevity and turnover rates.

Polymerization Catalysis and Polymer Science

This compound and related alkali metal alkoxides are effective initiators for the anionic ring-opening polymerization (ROP) of cyclic esters, such as lactones. This process is a cornerstone of producing biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).

Anionic Polymerization of Lactones and Other Monomers

The anionic ROP of lactones initiated by this compound proceeds via a nucleophilic attack of the butoxide anion on the carbonyl carbon of the lactone monomer. This attack leads to the cleavage of the acyl-oxygen bond in the ring, generating a new linear ester with an alkoxide terminus. This newly formed alkoxide is the active species that propagates the polymerization by attacking subsequent monomer units.

The initiation step can be described as follows:

Nucleophilic Attack: The butoxide anion (BuO⁻) attacks the electrophilic carbonyl carbon of the lactone ring.

Ring Opening: The tetrahedral intermediate formed collapses, leading to the cleavage of the endocyclic acyl-oxygen bond and the formation of an open-chain species with a terminal alkoxide.

The propagation then continues in a similar fashion, with the terminal alkoxide of the growing polymer chain attacking the next lactone monomer, thereby extending the polymer chain. This process is characteristic of a living polymerization, which, under ideal conditions (i.e., absence of terminating impurities), continues until all the monomer is consumed.

Thermodynamic Parameters and Kinetic Control in Polymerization

The ring-opening polymerization of lactones is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG). The primary driving force for the polymerization of small-ring lactones (e.g., β-butyrolactone) is the relief of ring strain. For larger, less-strained rings like ε-caprolactone, the enthalpy of polymerization (ΔH) is still negative but smaller in magnitude.

The polymerizability of a monomer is dictated by the ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization. For many common lactones, the Tc is high, allowing polymerization to occur over a wide range of temperatures.

Kinetic control in these polymerizations is crucial for achieving polymers with desired molecular weights and narrow molecular weight distributions. The rate of polymerization is influenced by several factors:

Initiator Concentration: Higher initiator concentrations generally lead to faster reaction rates but lower molecular weight polymers, as more polymer chains are initiated simultaneously.

Temperature: Increasing the temperature typically increases the rate of propagation. However, it can also increase the rate of side reactions, such as transesterification, which can broaden the molecular weight distribution.

Solvent: The choice of solvent can affect the aggregation state and reactivity of the propagating species.

While specific kinetic data for this compound-initiated lactone polymerization is not extensively detailed in readily available literature, studies on similar metal alkoxide initiators provide insight. For example, kinetic investigations of ε-caprolactone ROP with tributyltin n-butoxide show a first-order dependence on the monomer concentration and yield activation energies in the range of 60-80 kJ mol⁻¹. researchgate.net Similarly, studies with lanthanum isopropoxide show that the polymerization is an equilibrium process, with the kinetics depending on whether the active polymer chains are aggregated or unaggregated. semanticscholar.org

Influence on Polymer Microstructure and Molecular Weight Distribution

One of the key advantages of anionic ROP initiated by alkoxides like this compound is the ability to produce polymers with well-defined architectures. Because it proceeds as a living polymerization, it is possible to synthesize polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The number-average molecular weight (Mn) can be controlled by the molar ratio of the monomer to the initiator.

The dispersity (Đ = Mw/Mn) is a measure of the breadth of the molecular weight distribution. For an ideal living polymerization, Đ approaches 1.0. In practice, values close to this ideal are achievable. For instance, the ROP of a tri-substituted six-membered lactone initiated with sodium methoxide (B1231860) (a close analogue of this compound) produced a polymer with a dispersity as low as 1.05, indicating excellent control over the polymerization process. chemrxiv.org

The microstructure, particularly the tacticity (the stereochemical arrangement of chiral centers along the polymer chain), is primarily determined by the stereochemistry of the monomer (e.g., L-lactide, D-lactide, or rac-lactide) and the nature of the catalyst. While simple alkali metal alkoxides are generally not highly stereoselective, the choice of reaction conditions can influence the resulting polymer's properties.

| Monomer | Initiator | Mn (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 3,3,6-triethyltetrahydro-2H-pyran-2-one | Sodium methoxide | 31,829 | 1.05 | chemrxiv.org |

| ε-caprolactone | Tin(II) tert-butoxide | 18,400 | 1.20 | researchgate.net |

| ε-caprolactone | Titanium(IV) tert-butoxide | 16,200 | 1.23 | researchgate.net |

Transamidation and Amide Bond Formation

The formation of amide bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, peptides, and polymers. Traditional methods often require harsh conditions or expensive coupling reagents. This compound has been instrumental in developing milder and more efficient transamidation protocols.

Development of Solvent-Free Methodologies

A significant advancement in amide synthesis is the development of a sodium tert-butoxide-mediated protocol for the transamidation of N,N-dimethyl amides with primary amines. organic-chemistry.orgresearchgate.net This method is noteworthy for being conducted under solvent-free conditions at room temperature, offering a greener and more economical alternative to conventional methods. organic-chemistry.orgresearchgate.net

The proposed mechanism involves the initial coordination of the sodium cation of NaOtBu to the carbonyl oxygen of the N,N-dimethyl amide. organic-chemistry.org This coordination enhances the electrophilicity of the carbonyl carbon. Simultaneously, the tert-butoxide anion can activate the primary amine via deprotonation or hydrogen bonding. The activated amine then undergoes nucleophilic addition to the activated carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates dimethylamine (B145610) to furnish the desired transamidation product. researchgate.net This process avoids the use of transition metals and proceeds with good functional group tolerance. organic-chemistry.orgorganic-chemistry.org

The reaction has been shown to be effective for a variety of substrates, affording the corresponding amides in moderate to good yields. organic-chemistry.org

| N,N-Dimethyl Amide Substrate | Primary Amine Substrate | Yield (%) | Reference |

|---|---|---|---|

| N,N-dimethylformamide | Benzylamine | 75 | organic-chemistry.org |

| N,N-dimethylacetamide | Benzylamine | 85 | organic-chemistry.org |

| N,N-dimethylbenzamide | Benzylamine | 90 | organic-chemistry.org |

| N,N-dimethylbenzamide | n-Octylamine | 82 | organic-chemistry.org |

| N,N-dimethylformamide | 4-Methoxybenzylamine | 72 | organic-chemistry.org |

Mechanistic Investigations into Amide-Butoxide Interactions

The interaction between this compound, particularly sodium tert-butoxide (NaOtBu), and amides is central to its application in mediating transamidation reactions. Mechanistic studies, including control experiments, have shed light on the plausible pathways for this transformation, which provides a transition-metal-free approach to forming new amide bonds. organic-chemistry.orgresearchgate.net

Research on the NaOtBu-mediated transamidation of N,N-dimethyl amides with primary amines suggests a mechanism initiated by the coordination of the amide with the sodium cation. organic-chemistry.org This coordination enhances the electrophilicity of the amide's carbonyl carbon. Subsequently, the butoxide anion can activate the primary amine, facilitating its nucleophilic attack on the activated carbonyl group. This leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate then undergoes a proton transfer, followed by the elimination of a dimethylamine molecule to yield the final, more stable amide product. researchgate.net

Control experiments have been conducted to rule out the involvement of a radical-based process. organic-chemistry.org The proposed mechanism highlights an ionic pathway dependent on the basicity and coordinating ability of the sodium alkoxide. researchgate.net The efficiency of this process is notable, with reactions often proceeding at room temperature under solvent-free conditions, offering a practical and economical method for amide synthesis. organic-chemistry.orgthieme-connect.com The difference in reactivity sometimes observed between sodium tert-butoxide and potassium tert-butoxide in similar reactions has been attributed to the stronger basicity and enhanced single-electron transfer properties of the potassium counterpart. researchgate.net

A plausible mechanism is detailed below:

Coordination: The sodium cation of NaOtBu coordinates to the carbonyl oxygen of the N,N-dimethyl amide.

Amine Activation & Nucleophilic Attack: The tert-butoxide anion deprotonates or activates the primary amine, which then attacks the activated carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of dimethylamine (HNMe₂) to furnish the desired transamidation product. researchgate.net

Facilitation of Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

This compound is a versatile and powerful base that facilitates a wide array of bond-forming reactions beyond amide coupling. Its primary role is to act as a strong, non-nucleophilic base for deprotonation, generating reactive anionic intermediates that are crucial for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation

The formation of C-C bonds is a cornerstone of organic synthesis, and this compound is instrumental in several key transformations. illinois.edu It is frequently used to deprotonate compounds with acidic protons, such as aldehydes and ketones at the α-carbon, to form resonance-stabilized enolate anions. vanderbilt.edu These enolates are potent nucleophiles that can attack electrophilic centers to create new C-C bonds.

A classic example is the Aldol (B89426) condensation, where this compound can be used to generate an enolate from a carbonyl compound. This enolate then adds to another carbonyl compound, leading to the formation of β-hydroxy aldehydes or ketones, which are valuable synthetic intermediates. Furthermore, sodium tert-butoxide is employed as a critical base in transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for modern organic chemistry.

Carbon-Heteroatom Bond Formation

This compound is also widely employed in the formation of bonds between carbon and heteroatoms like oxygen (C-O), nitrogen (C-N), and sulfur (C-S). nih.govnih.gov These reactions are fundamental to the synthesis of a vast range of pharmaceuticals, agrochemicals, and materials. nih.gov

In C-O bond formation, the Williamson ether synthesis is a prime example where this compound deprotonates an alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide to produce an ether.

For C-N and C-S bond formation, sodium tert-butoxide has become a standard base in transition-metal-catalyzed cross-coupling reactions. In palladium-catalyzed amination reactions, it serves to deprotonate the amine, enabling the formation of the C-N bond. Similarly, in copper-catalyzed C-S coupling reactions, NaOtBu is an effective base for generating the thiolate nucleophile from a thiol, which then couples with an aryl iodide to form an aryl sulfide. nih.gov

The following table summarizes selected applications of this compound in bond formation reactions.

| Bond Type | Reaction Name/Type | Role of this compound | Substrates | Catalyst/Conditions |

|---|---|---|---|---|

| C-C | Aldol Condensation | Base for enolate formation | Aldehydes/Ketones | Varies |

| C-O | Williamson Ether Synthesis | Base to form alkoxide | Alcohol, Alkyl Halide | Typically no catalyst |

| C-N | Palladium-Catalyzed Amination | Base to deprotonate amine | Aryl Halide, Amine | Palladium complex |

| C-S | Copper-Catalyzed Thioetherification | Base to form thiolate | Aryl Iodide, Thiol | CuI / 110 °C |

Applications in the Synthesis of Complex Organic Molecules

The utility of this compound as a potent and selective base makes it an indispensable tool in the multistep synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. Its ability to facilitate crucial bond-forming reactions under specific conditions allows chemists to construct intricate molecular architectures with high degrees of control.

A significant application of sodium tert-butoxide is in the regio- and stereo-controlled synthesis of key structural motifs that serve as building blocks for larger molecules. orgsyn.org For instance, it is used in the synthesis of (Z)-stereodefined α,β-unsaturated esters. These compounds are pivotal intermediates in the synthesis of various natural products and pharmaceuticals. orgsyn.org

In a specific, well-documented procedure, sodium tert-butoxide is used to mediate the reaction between methyl 2-phenylacetate and methyl formate. orgsyn.org In this step, NaOtBu acts as the base to deprotonate the α-carbon of the phenylacetate, generating a nucleophilic enolate. This enolate then reacts with methyl formate. The resulting intermediate is subsequently treated with p-toluenesulfonyl chloride to yield a vinyl tosylate, which is a precursor for stereoselective cross-coupling reactions. orgsyn.org The use of NaOtBu is critical for the efficiency of this initial condensation step, which sets the stage for the construction of the desired stereochemistry in the final product. orgsyn.org

The strategic application of this compound in such sequences highlights its importance in process chemistry and the total synthesis of biologically active compounds. orgsyn.org By enabling key transformations, it plays a critical role in the creation of essential synthetic intermediates for the fine chemical, pesticide, and pharmaceutical industries. guidechem.com

Characterization Techniques and Computational Studies for Sodium Butoxide Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural analysis and mechanistic investigation of sodium butoxide and its derivatives. Techniques such as infrared spectroscopy, nuclear magnetic resonance, and X-ray diffraction offer complementary information regarding the compound's molecular structure, aggregation state, and role in chemical reactions.

Vibrational Spectroscopy (Infrared) for Structural Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering insights into the structural framework of this compound. The analysis of IR spectra allows for the identification of characteristic functional groups and can provide evidence for the formation of aggregates. In the solid state, metal alkoxides like this compound often exhibit a polymeric or aggregated nature, which influences their vibrational spectra. cmu.ac.th

The IR spectra of sodium alkoxides are characterized by specific absorption bands corresponding to C-H, C-O, and Na-O stretching and bending vibrations. For instance, the IR spectrum of sodium n-propoxide has been reported, contributing to the database of spectroscopic information for this class of compounds. ias.ac.inresearchgate.net Studies on tin(II) alkoxides have shown that the position and intensity of vibrational peaks in their IR spectra can be correlated with their degree of molecular aggregation. cmu.ac.th The absence of certain peaks, such as those characteristic of by-products like triethylamine (B128534) hydrochloride, can confirm the purity of the synthesized alkoxide. cmu.ac.th

A representative, though not exhaustive, list of vibrational frequencies for related sodium alkoxides helps in the interpretation of the spectra for this compound systems.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | 2800-3000 | rsc.org |

| C-O Stretch | 1000-1250 | cmu.ac.thrsc.org |

| Na-O Stretch | 500-650 | researchgate.net |

Note: Specific peak positions can vary based on the aggregation state and the specific isomer of the butoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the mechanisms of reactions involving this compound and for characterizing the resulting products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure in solution. researchgate.netresearchgate.net For example, in the synthesis of 2-(2-nitrovinyl) furan (B31954) using sodium tert-butoxide as a catalyst, ¹H and ¹³C NMR were used to confirm the structure of the product. researchgate.netresearchgate.net

NMR is also instrumental in monitoring the progress of reactions in real-time. For instance, ¹H NMR spectroscopy has been employed to follow the transesterification of acylglycerols in biodiesel production, allowing for the comparison of different catalysts, including sodium hydroxide (B78521). mestrelab.com This real-time monitoring provides valuable kinetic data and helps in optimizing reaction conditions. mestrelab.com In studies of transesterification reactions, NMR, in conjunction with deuterium-labeling experiments, has been used to investigate the mechanistic details, confirming the roles of chelation and the formation of tetrahedral intermediates. rsc.org

Furthermore, NMR techniques are crucial for studying the aggregation and solvation of alkoxides in solution. The chemical shifts of protons in the presence of different alkali metal cations (Li⁺, Na⁺, K⁺) have been shown to differ, indicating varying degrees of cation-π interactions and providing insights into the solution-state structure. caltech.edu Oxygen-17 NMR has also been applied to study transesterification catalysts, where the chemical shift correlates with the catalyst's activity. cdnsciencepub.com

Below is a table summarizing typical NMR data for reaction products where this compound or related alkoxides are used.

| Nucleus | Type of Compound/Reaction | Typical Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Product of condensation reaction | 6.5 - 7.8 (aromatic) | DMSO | researchgate.net |

| ¹³C | Product of condensation reaction | 113 - 148 (aromatic/vinylic) | DMSO | researchgate.net |

| ¹H | Methyl ester in transesterification | ~3.8 | CDCl₃ | orgsyn.org |

| ¹³C | Ester carbonyl in transesterification | ~168 | CDCl₃ | orgsyn.org |

| ³¹P | Phosphine (B1218219) ligand in catalytic cycle | ~20 | C₆D₆ | doi.org |

X-ray Diffraction for Solid-State Structure Determination of Related Alkoxides

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While obtaining single crystals of simple sodium alkoxides can be challenging due to their reactivity and tendency to form powders, powder X-ray diffraction (PXRD) has been successfully used to determine the crystal structures of sodium ethoxide, n-propoxide, and n-butoxide. iucr.orgiucr.orggeo-leo.de These studies reveal that the sodium and oxygen atoms often form layered or network structures, with the alkyl groups extending outwards. iucr.orggeo-leo.de For example, sodium n-butoxide crystallizes in the P4/nmm space group, with the Na and O atoms forming a quadratic net. iucr.orgiucr.orggeo-leo.de

The structures of sodium alkoxides are often characterized by significant disorder in the alkyl chains, which becomes more pronounced with increasing chain length. iucr.orggeo-leo.de In the solid state, sodium tert-butoxide is known to form hexameric and nonameric clusters. wikipedia.org Single-crystal X-ray diffraction has also been used to characterize more complex, heterobimetallic alkoxides containing sodium, revealing intricate cubane-type or face-shared bipyramidal geometries. rsc.org The recrystallization of sodium alkoxides from their corresponding alcohols can yield solvated structures, which have also been characterized by single-crystal X-ray diffraction. iucr.orgiucr.org

The table below summarizes crystallographic data for sodium n-butoxide and related alkoxides.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Sodium n-butoxide | Tetragonal | P4/nmm | Quadratic net of Na and O atoms | iucr.orgiucr.orggeo-leo.de |

| Sodium ethoxide | Tetragonal | P42₁m | Quadratic net of Na and O atoms | iucr.orgiucr.orggeo-leo.de |

| Sodium n-propoxide | Tetragonal | P4/nmm | Quadratic net of Na and O atoms | ias.ac.in |

| Sodium tert-butoxide | - | - | Forms hexamers and nonamers | iucr.org |

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the intricacies of reactions involving this compound at a molecular level. These methods complement experimental data by offering detailed insights into reaction mechanisms, transition states, and the effects of the surrounding environment.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a key computational tool for predicting the mechanisms of reactions catalyzed or initiated by this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates and transition states, thereby elucidating the reaction pathway. For instance, DFT has been used to study the mechanism of the deoxygenation of N-heteroarene N-oxides, suggesting that the alkoxide performs a nucleophilic attack on the N-heteroarene. nih.gov

In the context of palladium-catalyzed reactions, where sodium alkoxides are often used as bases, DFT calculations have been employed to propose mechanisms that differ from traditional pathways. researchgate.net These studies can reveal the precise role of the alkoxide in the catalytic cycle, such as facilitating the formation of key intermediates. researchgate.net DFT has also been used to investigate the Claisen condensation reaction, providing a detailed reaction mechanism and explaining the role of the methoxide (B1231860) catalyst. researchgate.net

Modeling of Aggregation and Solvation Effects

The reactivity of this compound is significantly influenced by its state of aggregation and its interactions with solvent molecules. Computational modeling is essential for understanding these complex phenomena. DFT and molecular dynamics simulations have been used to study the relationship between the aggregate size of alkali metal enolates and their reactivity, with studies suggesting that monomeric species are significantly more reactive than larger aggregates like dimers and tetramers. core.ac.ukrsc.org

Modeling solvation is also critical, as solvent molecules can stabilize or destabilize reactants, intermediates, and transition states. Hybrid models that combine subsystem DFT with continuum solvation models (like PCM) are being developed to provide a more accurate description of solute-solvent and solvent-solvent interactions. arxiv.org These approaches aim to capture the quantum mechanical effects of the immediate solvent environment while treating the bulk solvent with a more computationally efficient continuum model. arxiv.orgnih.gov Such models are crucial for accurately predicting reaction energies and barriers in solution. arxiv.org The description of aggregated species like sodium tert-butoxide in non-polar solvents as simple monomers in calculations can be misleading, highlighting the importance of accurately modeling these aggregation and solvation effects. researchgate.net

Prediction of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the energetics and transition state structures of reactions involving this compound. These theoretical studies provide molecular-level insights into reaction mechanisms, selectivity, and the role of the base in complex chemical transformations.

A central aspect of modeling reactions with this compound is accurately representing the state of the base itself. In many computational studies, this compound is not modeled as a simple monomeric anion. Instead, its tendency to form aggregates, such as the cubane-type tetramer, is often considered, as this can significantly influence its reactivity. uio.no For instance, in studies of Pd-catalyzed N-arylation of ammonia (B1221849), modeling the base as a tetrameric cluster was found to be a more realistic representation. uio.no

DFT calculations are frequently employed to map the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the high-energy transition states that connect them. fiveable.me The energy difference between the reactants and the transition state defines the activation energy, a key predictor of reaction rate. fiveable.me For example, computational explorations of elimination reactions, where this compound is a common reagent, focus on locating the E2 transition state. msu.edu The geometry of this state—whether it is more reactant-like or product-like—helps explain the regioselectivity of the reaction (i.e., the formation of Zaitsev vs. Hofmann products). libretexts.orgcdnsciencepub.comjove.com The bulky nature of the tert-butoxide group often leads to a transition state that favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.edulibretexts.org

The influence of the sodium counterion is another critical factor addressed in computational models. In a DFT (M06-2X) study of a reaction pathway, the presence of Na+ was shown to increase the activation barrier compared to calculations without a counterion or with a larger K+ counterion. escholarship.org This effect was attributed to the stronger stabilization of the hydroxide anion by the smaller, more charge-dense Na+ cation, which is consistent with experimental observations of lower reaction yields. escholarship.org The explicit inclusion of solvent molecules in these models can further refine the accuracy of the predicted energetics. escholarship.org

The table below summarizes representative energetic data obtained from computational studies on systems involving sodium alkoxides.

| System/Reaction | Computational Method | Calculated Parameter | Value | Finding |

| E1cB Process | DFT (M06-2X) | Activation Barrier (with Na+) | Higher than without counterion | The Na+ counterion stabilizes the hydroxide anion, increasing the activation energy compared to K+ or no counterion. escholarship.org |

| E1cB Process | DFT (M06-2X) | Activation Barrier (relative to int1) | 11.8 kcal/mol | The rate-determining step is the formation of a carbanion/enolate intermediate. escholarship.org |

| Sodium tert-pentoxide | DFT | Sodium-oxygen binding energy | 58 kcal/mol | This calculated binding energy suggests that the compound can readily release electrons in an electrochemical reaction. researchgate.net |

Simulation of Spectroscopic Properties

The simulation of spectroscopic properties provides a powerful bridge between theoretical models and experimental observations, enabling the validation of computed structures and the interpretation of complex spectra. For this compound systems, computational methods are used to predict various types of spectra, including Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions where this compound mediates a single-electron transfer (SET), radical intermediates are formed. EPR spectroscopy is a primary tool for detecting these species. nih.gov Computational simulations are essential for interpreting the resulting spectra. For instance, in the reaction of nitrostilbenes with sodium tert-butoxide, the experimental X-band EPR spectrum was successfully simulated by assuming the formation of a nitro radical anion coordinated to the sodium counterion. nih.gov This coordination was hypothesized to facilitate the electron transfer. The simulation helped to confirm the identity of the radical intermediate and to understand the role of the Na+ ion in the reaction mechanism. nih.gov